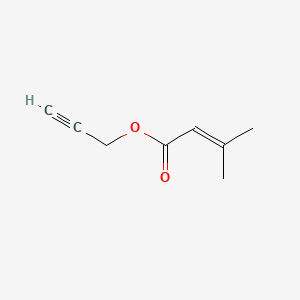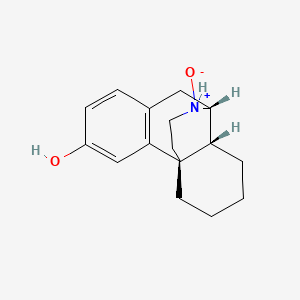![molecular formula C19H32O2Si B12642628 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-: is a complex organic compound with a unique structure that includes a benzocyclooctene ring system and a tert-butyldimethylsilyl (TBDMS) protecting group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- typically involves multiple steps:
Formation of the Benzocyclooctene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via oxidation reactions.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can be used to modify the benzocyclooctene ring.
Substitution: The TBDMS protecting group can be removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions such as treatment with TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield various reduced forms of the benzocyclooctene ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, derivatives of this compound may be explored for their potential biological activity. The presence of the benzocyclooctene ring system and the hydroxyl group can interact with biological targets, potentially leading to new therapeutic agents .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the benzocyclooctene ring can participate in π-π interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-
- (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, 5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl- is unique due to its specific combination of the benzocyclooctene ring and the TBDMS protecting group. This combination provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C19H32O2Si |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-7,8,9,10-tetrahydro-6H-benzo[8]annulen-5-ol |
InChI |
InChI=1S/C19H32O2Si/c1-18(2,3)22(5,6)21-16-11-12-17-15(14-16)10-8-7-9-13-19(17,4)20/h11-12,14,20H,7-10,13H2,1-6H3 |
Clave InChI |
AVGJBWUTQUIPOS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


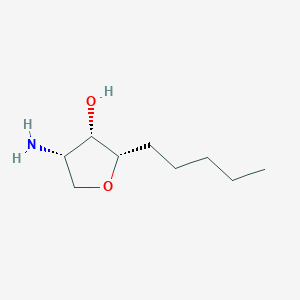



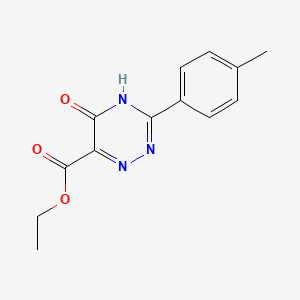
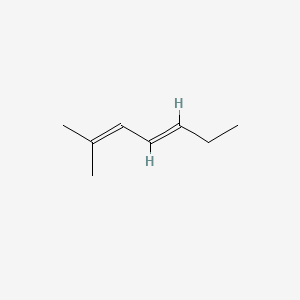
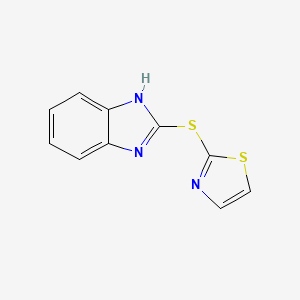
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)

